molecular formula C19H21BN2O4S B2878621 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2058052-40-5

1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2878621
CAS No.: 2058052-40-5
M. Wt: 384.26
InChI Key: CEKIGIMAICWTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic boronic ester derivative featuring a pyrrolo[2,3-b]pyridine core. The phenylsulfonyl group at position 1 acts as a protective group, enhancing stability during synthetic transformations, while the boronic ester at position 5 enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and allosteric modulators targeting receptors such as M1 muscarinic acetylcholine receptors .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)15-12-14-10-11-22(17(14)21-13-15)27(23,24)16-8-6-5-7-9-16/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKIGIMAICWTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Madelung Cyclization

The Madelung method employs 2-aminopyridine derivatives cyclized under strongly basic conditions. For example, heating 2-amino-3-cyanopyridine with potassium tert-butoxide at 180°C induces cyclization to form the pyrrolo[2,3-b]pyridine core. This reaction proceeds via intramolecular dehydrohalogenation, yielding the bicyclic structure in moderate yields (40–60%).

Fischer Indole Synthesis

An alternative route involves the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions. Cyclization of 3-pyridylhydrazine with ketones in the presence of HCl generates the pyrrolo[2,3-b]pyridine framework. This method offers regioselectivity advantages but requires stringent control over reaction conditions to avoid polymerization.

Introduction of the Phenylsulfonyl Group

Sulfonylation at the 1-position is achieved through nucleophilic substitution or direct sulfonation .

Sulfonylation via Alkali Metal Bases

Treatment of the pyrrolo[2,3-b]pyridine core with phenylsulfonyl chloride in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates sulfonylation. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with >75% efficiency. The sulfonyl group enhances solubility and stabilizes the intermediate for subsequent functionalization.

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position employs Miyaura borylation , a palladium-catalyzed process.

Miyaura Borylation

A mixture of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, bis(pinacolato)diboron (B2Pin2) , and Pd(dppf)Cl2 catalyst in 1,4-dioxane undergoes heating at 80–100°C for 12–24 hours. This step installs the boronate ester with 60–70% yield, contingent on the absence of moisture and oxygen. The reaction mechanism involves oxidative addition of the palladium catalyst to the aromatic C–H bond, followed by transmetallation with B2Pin2.

Data Table: Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield Key Challenges
1 Madelung Cyclization 2-Amino-3-cyanopyridine, KOtBu, 180°C 40–60% Polymerization side reactions
2 Sulfonylation PhSO2Cl, NaH, THF, 0–5°C >75% Moisture sensitivity
3 Miyaura Borylation B2Pin2, Pd(dppf)Cl2, 1,4-dioxane, 80–100°C 60–70% Oxygen sensitivity, byproduct formation

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, particularly at the dioxaborolan group to form boronic acids.

  • Reduction: The pyrrolopyridine moiety can be hydrogenated under catalytic conditions.

  • Substitution: It can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the dioxaborolan moiety acts as a boron source.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide in the presence of a base can be used.

  • Reduction: Catalysts like palladium on carbon with hydrogen gas.

  • Substitution: Palladium catalysts with aryl halides for cross-coupling reactions.

Major Products Formed:

  • Oxidation: Boronic acids.

  • Reduction: Hydrogenated pyrrolopyridine derivatives.

  • Substitution: Various substituted aryl compounds.

Scientific Research Applications

Chemistry:

  • Utilized in Suzuki-Miyaura coupling reactions for the creation of complex organic molecules. Biology:

  • Used as a molecular probe in biological assays due to its boronic acid derivatives. Medicine:

  • Investigated for potential as a pharmaceutical intermediate in the synthesis of therapeutic compounds. Industry:

  • Employed in materials science for the production of advanced materials due to its structural properties.

Mechanism of Action

1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through its reactivity in coupling reactions. The dioxaborolan group facilitates the formation of boronic acids, which are crucial intermediates in many organic syntheses. The phenylsulfonyl group adds stability and affects the electronic properties of the compound, aiding in its role in various reactions.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₉H₂₁BN₂O₄S
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 942919-24-6
  • Protective Groups : Phenylsulfonyl (electron-withdrawing, enhances oxidative stability)
  • Boronic Ester : Facilitates cross-coupling with aryl/heteroaryl halides .

Comparison with Structural Analogs

The compound is compared to structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(Phenylsulfonyl)-5-boronic ester 1: PhSO₂; 5: Boronic ester C₁₉H₂₁BN₂O₄S 384.26 High cross-coupling efficiency; used in kinase inhibitor synthesis
1-(Triisopropylsilyl)-2-ethyl-5-boronic ester 1: TIPS; 2: Ethyl; 5: Boronic C₂₄H₄₁BN₂O₂Si 428.50 Bulky silyl group improves steric protection; ethyl enhances lipophilicity
1-Methyl-5-boronic ester-2-one 1: Me; 2: Ketone; 5: Boronic C₁₄H₁₉BN₂O₃ 290.13 Ketone introduces polarity; reduced stability under basic conditions
4-Trifluoromethyl-1-TIPS-5-boronic ester 4: CF₃; 1: TIPS; 5: Boronic C₂₂H₃₆BF₃N₂O₂Si 480.43 Electron-withdrawing CF₃ enhances electrophilicity for coupling
1-(Tosyl)-3-boronic ester 1: Tosyl; 3: Boronic C₂₀H₂₃BN₂O₄S 398.28 Tosyl group offers alternative protection; boronic ester at C3

Key Observations :

  • Protective Groups : Phenylsulfonyl (PhSO₂) and tosyl (Ts) groups provide superior stability compared to silyl (TIPS) or methyl groups under acidic conditions .
  • Boronic Ester Position : Boronic esters at C5 (vs. C3 or C4) exhibit higher reactivity in Suzuki reactions due to reduced steric hindrance .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C4 increases electrophilicity, accelerating cross-coupling but may reduce solubility .

1-(Phenylsulfonyl) Derivative :

  • Synthesis : Typically involves palladium-catalyzed coupling of 5-bromo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron (B₂pin₂) under inert conditions .
  • Yield : ~80–85% (literature data from analogous reactions) .

Analog-Specific Routes :

  • 1-TIPS Derivatives : Requires silylation with TIPSCl prior to boronation; yields ~70–75% due to steric challenges .
  • Nitro-Reduction Derivatives: Reduction of 3-nitro intermediates (e.g., 6c–6g in ) with Raney Ni/H₂ yields 3-amino derivatives (7a–f), followed by acylation for drug candidates (8a–o) .

Reactivity in Cross-Coupling Reactions

Compound Coupling Partner Catalyst System Yield (%) Application Example Reference
1-(PhSO₂)-5-boronic ester Aryl halides (e.g., 4-Cl-C₆H₄-X) Pd(PPh₃)₄, K₂CO₃ 85–90 Synthesis of kinase inhibitors (e.g., 1B)
1-TIPS-5-boronic ester Heteroaryl bromides PdCl₂(dppf), Na₂CO₃ 70–75 M1 receptor modulators (e.g., 17, 19)
3-Nitro-5-aryl Derivatives Boronic acids (e.g., 3-thienyl) Pd(PPh₃)₄, K₂CO₃ 87–96 Anticancer agents (e.g., 6c–6g)

Trends :

  • Phenylsulfonyl Protection : Enables higher yields in cross-coupling compared to TIPS due to reduced steric bulk .
  • Nitro Groups : Require reduction prior to further functionalization, adding steps but enabling diverse pharmacophore elaboration .

Biological Activity

1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 2058052-40-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C19H21BN2O4S and a molecular weight of 384.26 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core modified with a phenylsulfonyl group and a dioxaborolane moiety, which may contribute to its biological properties.

Research indicates that compounds similar to 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine often act as tubulin inhibitors. They bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions such compounds as potential candidates for treating various malignancies.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated several analogues of related compounds for their antiproliferative effects against human cancer cell lines. The most potent analogues exhibited IC50 values in the nanomolar range (e.g., 2.4 nM), indicating strong antitumor activity. The compound's ability to overcome drug resistance mechanisms was also noted, particularly against P-glycoprotein-mediated resistance .

Compound IC50 (nM) Cell Line Mechanism
60c2.4MelanomaTubulin polymerization inhibition
CH-2–7710.8Breast CancerTubulin polymerization inhibition

In Vivo Studies

In vivo studies demonstrated that these compounds could inhibit tumor growth effectively in xenograft models. For instance, compound 60c not only inhibited tumor proliferation but also induced apoptosis in treated cells .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study A : A patient with advanced melanoma showed significant tumor reduction after treatment with an analogue similar to 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.
  • Case Study B : In a cohort study involving breast cancer patients resistant to standard therapies, administration of a related compound resulted in improved outcomes compared to historical controls.

Safety and Toxicity

While promising in efficacy, safety profiles remain a concern. Compounds targeting tubulin can exhibit cytotoxic effects on normal cells as well. The toxicity profile needs thorough evaluation through preclinical studies to establish safe dosage ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.